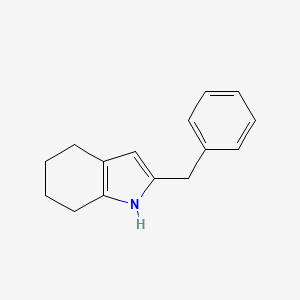

2-Benzyl-4,5,6,7-tetrahydro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-4,5,6,7-tetrahydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15(13)16-14/h1-3,6-7,11,16H,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVMHRWMEPJCDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(N2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Benzyl 4,5,6,7 Tetrahydro 1h Indole and Derivatives

Classical and Cyclization-Based Approaches to the Tetrahydroindole Core

The foundational methods for constructing the 4,5,6,7-tetrahydroindole scaffold, the core structure of the target compound, have traditionally relied on well-established cyclization reactions. These methods often involve the formation of the pyrrole (B145914) ring onto a pre-existing cyclohexane (B81311) moiety.

Condensation and Reduction Techniques for Tetrahydroindolone Precursors

Another classical and highly valuable route to the tetrahydroindole core involves the synthesis and subsequent modification of 4,5,6,7-tetrahydroindol-4-one intermediates. These indolone precursors serve as versatile building blocks for a variety of polyheterocyclic structures. nih.gov

A prominent method for creating the initial indole (B1671886) ring is the Leimgruber-Batcho indole synthesis. This process typically starts with a substituted 2-nitrotoluene (B74249) which is condensed with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine like pyrrolidine. orgsyn.orgresearchgate.net This forms a β-amino-nitrostyrene intermediate. Subsequent reduction of the nitro group, often using methods like catalytic hydrogenation or reduction with reagents such as iron in acetic acid or hydrazine (B178648) with a catalyst, leads to cyclization and formation of the indole ring system. orgsyn.orgresearchgate.net

Once the 4-oxo-4,5,6,7-tetrahydroindole is formed, the ketone functionality can be removed to yield the fully saturated cyclohexane portion of the molecule. A common and effective method for this transformation is the Wolff-Kishner reduction. nih.gov This reaction involves treating the indolone with hydrazine hydrate (B1144303) in a high-boiling solvent like diethylene glycol, typically in the presence of a strong base, to reduce the carbonyl group to a methylene (B1212753) group. nih.gov

Modern Catalytic Strategies for Tetrahydroindole Annulation

Contemporary organic synthesis has seen a surge in the development of powerful catalytic methods that offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches. These strategies are at the forefront of constructing complex heterocyclic systems like 2-benzyl-4,5,6,7-tetrahydro-1H-indole.

Transition Metal-Catalyzed Cyclization Reactions (e.g., Pd-catalyzed C-H Arylation, Sonogashira Cross-Coupling/Cyclization)

Palladium (Pd) catalysis has emerged as a particularly powerful tool for the synthesis of indoles and their derivatives. These methods often proceed under mild conditions and tolerate a wide array of functional groups.

A highly effective one-pot procedure for synthesizing 2-aryl-4,5,6,7-tetrahydroindoles involves a tandem Sonogashira cross-coupling and a palladium-mediated 5-endo-dig cyclization. researchgate.net This method is notable for avoiding harsh conditions and expensive catalysts, and it is scalable, allowing for gram-scale synthesis with good to excellent yields. researchgate.net The Sonogashira reaction itself is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions, often being carried out at room temperature in the presence of a base. wikipedia.org

| Starting Materials | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Ethynylcyclohex-1-en-1-amine, Aryl Iodide | Pd(PPh₃)₂Cl₂, CuI | Amine base, Solvent (e.g., DMF) | 2-Aryl-4,5,6,7-tetrahydro-1H-indole | Good to Excellent |

Palladium-catalyzed C-H activation and arylation is another modern strategy. For instance, the cyclization of an N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone can afford a condensed pyrroloindole structure through a tandem activation of the benzyl (B1604629) halide and the pyrrolic C-H bond. nih.gov Furthermore, direct C3-benzylation of indole scaffolds using benzyl carbonates can be achieved with palladium catalysts, providing access to molecules with a quaternary center at the C3 position. acs.orgnih.gov

Iridium-Catalyzed Acceptorless Dehydrogenative Condensation

Iridium (Ir) catalysis offers a sustainable and atom-economical route to tetrahydroindoles through acceptorless dehydrogenative condensation (ADC). mdpi.comdoaj.org This methodology allows for the synthesis of tetrahydro-1H-indoles from readily available secondary alcohols and 2-aminocyclohexanol. mdpi.com The reaction is catalyzed by a well-defined iridium complex, often stabilized by a pincer ligand, and proceeds with the liberation of only water and hydrogen gas as byproducts. mdpi.comdoaj.org

This sustainable synthesis provides high yields of the isolated product under mild reaction conditions. mdpi.com The resulting tetrahydroindoles can be further subjected to quantitative dehydrogenation over a heterogeneous palladium catalyst to furnish the corresponding fully aromatic indoles. doaj.org

| Reactants | Catalyst | Byproducts | Product | Yield |

|---|---|---|---|---|

| Secondary Alcohols, 2-Aminocyclohexanol | Iridium PN₅P pincer complex | H₂O, H₂ | Substituted Tetrahydro-1H-indoles | 76-96% |

Rhodium(III)-Catalyzed Benzannulation and Cycloaddition Reactions

Rhodium (Rh) catalysis provides powerful methods for constructing the benzene (B151609) ring portion of the indole system through annulation reactions. Rhodium(III)-catalyzed C-H activation is a key strategy in this area, enabling the direct functionalization of C-H bonds. bohrium.com

For instance, a Cp*Rh(III)-catalyzed benzannulation of a pyrrolocyclohexanone with an enaldiazo compound has been reported to produce the corresponding indole product in high yield. nih.gov The proposed mechanism involves the formation of a rhodium carbenoid, followed by α-insertion, protonation, isomerization, Friedel-Crafts cyclization, and dehydration to yield the benzo-fused product. nih.gov

Rhodium catalysis is also employed in carbonylative benzannulation strategies for the synthesis of highly substituted indoles from simple heteroaryl propargylic esters. nih.gov This approach allows for the introduction of multiple substituents at the C4–C7 positions of the indole core. nih.gov Additionally, rhodium(III)-catalyzed [4+1] spiroannulation reactions via C-H activation provide direct access to various spirocyclic indole-related structures. rsc.org These modern catalytic methods highlight the versatility of rhodium in constructing complex heterocyclic frameworks. rsc.orgnih.gov

Multicomponent and Domino Reaction Sequences

Multicomponent reactions (MCRs) and domino reaction sequences are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, thereby reducing the number of synthetic steps, saving time, and minimizing waste. erciyes.edu.tr Several such approaches have been developed for the synthesis of tetrahydroindole derivatives.

A notable example is the multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. researchgate.net One such method involves a Wang resin-supported sulfonic acid-catalyzed three-component reaction of dimedone, phenacyl bromide, and a primary amine in water. nih.gov This approach provides a straightforward and operationally simple route to a variety of tetrahydroindolone derivatives in acceptable yields. nih.gov Another green multicomponent approach is the Passerini three-component reaction of 2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid with isocyanides and aldehydes in aqueous conditions, which furnishes indolone-N-amino acid derivatives in high yields. researchgate.net

Domino reactions have also been effectively employed. For instance, a four-component domino reaction of dialkylphthalates, hydrazine hydrate, indole-3-carboxaldehydes, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) can be used to synthesize 1-(1H-indol-2-yl)-1H-pyrazolo[1,2-b]phthalazine-5,10-diones. researchgate.net While not directly yielding the target compound, this demonstrates the power of domino strategies in constructing complex indole-containing heterocyclic systems.

A review of recent literature highlights the extensive use of indole derivatives in the multicomponent synthesis of various heterocycles, underscoring the versatility of this approach. researchgate.net

Sustainable and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly synthetic methodologies. In the synthesis of tetrahydroindoles, this has manifested in the exploration of solvent-free reaction conditions and mechanochemical methods.

Solvent-Free Methodologies (e.g., High Energy Ball Mill)

High-energy ball milling (HEBM) is a mechanochemical technique that utilizes mechanical force to induce chemical reactions, often in the absence of a solvent. nih.gov This method is considered a green alternative to traditional solution-phase synthesis. nih.gov HEBM has been successfully applied to the synthesis of various N-heterocycles. For example, cascade mechanical milling reactions of trans-1,2-dibenzoylethene with primary or secondary enamine esters or enamine ketones have been shown to produce pyrrole and indole products in quantitative yields. nih.gov The reaction proceeds through a Michael addition followed by cyclization and elimination of water. nih.gov

A solid-solid ball milling reaction of chalcone (B49325) and phenylhydrazine (B124118), catalyzed by NaHSO₄·H₂O, has been reported for the synthesis of 1,3,5-triaryl-2-pyrazolines in good yields. nih.gov This demonstrates the applicability of ball milling to the synthesis of five-membered nitrogen-containing heterocycles.

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| trans-1,2-Dibenzoylethene, Enamine esters/ketones | Ball Mill | Pyrrole/Indole derivatives | Quantitative | nih.gov |

| Chalcone, Phenylhydrazine | NaHSO₄·H₂O, Ball Mill | 1,3,5-Triaryl-2-pyrazoline | Good | nih.gov |

Mechanochemical Syntheses

Mechanochemistry, as a broader field, encompasses reactions induced by mechanical energy. It offers a paradigm shift in synthesis by minimizing or eliminating the use of toxic solvents. rsc.org The reduction of nitroarenes to anilines, a key transformation in the synthesis of many nitrogen-containing heterocycles, has been achieved with high efficiency using mechanochemical methods. rsc.org For instance, the reduction of various nitroarenes using iron powder and ammonium (B1175870) chloride under ball milling conditions proceeds with good to excellent yields and tolerates a wide range of functional groups. rsc.org Such green methodologies could be integrated into the synthesis of precursors for this compound.

Chemoenzymatic Synthesis of Functionalized Tetrahydroindoles

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the efficiency of chemical reactions to produce complex molecules with high stereocontrol. This approach is particularly valuable for the synthesis of chiral compounds.

An enantioselective synthesis of 1-benzyl-4,5,6,7-tetrahydro-6,6-dimethyl-4-oxo-1H-indol-7-yl acetate (B1210297) has been developed using chemoenzymatic methods. researchgate.net This process involves the use of various lipases to mediate either the hydrolysis or transesterification of the corresponding racemic starting material. researchgate.net Through this method, both the (R)- and (S)-enantiomers of the product can be obtained with high enantiomeric excess. researchgate.net This work highlights the potential of chemoenzymatic strategies for accessing enantiopure functionalized tetrahydroindole building blocks, which are important intermediates in the pharmaceutical industry. researchgate.net

Synthesis of Key Intermediates and Precursors for this compound

The synthesis of the target compound often relies on the preparation of key intermediates and precursors that are subsequently elaborated to the final structure.

A common and crucial intermediate is 4-oxo-4,5,6,7-tetrahydroindole. prepchem.comgoogle.com This compound can be synthesized by reacting 4-oxo-4,5,6,7-tetrahydrobenzofuran with ammonia (B1221849) in a sealed tube at elevated temperatures. prepchem.com The starting tetrahydrobenzofuran can be prepared from 1,3-cyclohexanedione (B196179) and chloroacetaldehyde. google.com

The N-benzyl group can be introduced at various stages. For example, 1-benzylindole can be prepared by the reaction of indole with benzyl bromide in the presence of potassium hydroxide (B78521) in dimethyl sulfoxide (B87167). orgsyn.org A more direct route to an N-benzylated precursor is the synthesis of N-benzyl-4-oxo-4,5,6,7-tetrahydroindole from 2-ethoxy-4-oxo-2,3,4,5,6,7-hexahydrocoumarone and benzylamine.

Another important class of precursors are 2-substituted indoles. An efficient synthesis of 2-CF₃-3-benzylindoles has been reported, which involves the reaction of α-CF₃-β-(2-nitroaryl) enamines with benzaldehydes, followed by reductive cyclization of the resulting nitro-ketones. nih.gov This method provides access to indoles with a benzyl group at the 3-position, which could potentially be isomerized or otherwise modified to achieve the desired 2-benzyl substitution pattern.

Furthermore, a highly functionalized derivative, 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, has been synthesized by the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone. mdpi.comresearchgate.net This complex molecule serves as a testament to the diverse range of functionalized tetrahydroindole derivatives that can be accessed through modern synthetic methods.

| Precursor/Intermediate | Synthetic Method | Starting Materials | Reference |

| 4-Oxo-4,5,6,7-tetrahydroindole | Reaction with ammonia | 4-Oxo-4,5,6,7-tetrahydrobenzofuran | prepchem.com |

| N-Benzyl-4-oxo-4,5,6,7-tetrahydroindole | Reaction with benzylamine | 2-Ethoxy-4-oxo-2,3,4,5,6,7-hexahydrocoumarone | |

| 1-Benzylindole | Alkylation | Indole, Benzyl bromide | orgsyn.org |

| 2-CF₃-3-Benzylindoles | Reductive cyclization | α-CF₃-β-(2-nitroaryl) enamines, Benzaldehydes | nih.gov |

| 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile | Reaction with 1-chloroacetophenone | N-Benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine | mdpi.comresearchgate.net |

Chemical Reactivity and Functionalization of the 2 Benzyl 4,5,6,7 Tetrahydro 1h Indole Core

Electrophilic Aromatic Substitution (EAS) on the Indole (B1671886) and Tetrahydrocyclohexene Rings

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). chim.it The pyrrole (B145914) portion of the indole is more reactive than the benzene (B151609) ring towards electrophiles. chim.it Generally, electrophilic substitution on the indole ring occurs preferentially at the C3 position due to the stability of the resulting intermediate. However, if the C3 position is blocked, substitution may occur at other positions, such as C2, or on the benzene ring. chim.it

In the context of 2-benzyl-4,5,6,7-tetrahydro-1H-indole, the C2 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C3 position. The benzyl (B1604629) group at the N1 position can influence the reactivity and regioselectivity of EAS reactions.

The tetrahydrocyclohexene ring, being non-aromatic, does not undergo classical EAS reactions. However, the double bond within this ring can react with electrophiles in addition reactions.

Nucleophilic Additions and Rearrangement Reactions

Nucleophilic additions and subsequent rearrangement reactions are powerful tools for transforming the this compound core, particularly when a carbonyl group is present in the tetrahydrocyclohexene ring, forming a tetrahydroindolone.

Beckman and Schmidt Rearrangements in Tetrahydroindolone Chemistry

The Beckmann and Schmidt rearrangements are classic organic reactions that can be applied to tetrahydroindolone derivatives to introduce nitrogen into the carbocyclic ring, leading to the formation of lactams. wikipedia.orgwikipedia.org

The Beckmann rearrangement involves the treatment of a ketoxime with an acid catalyst. wikipedia.orglibretexts.org The oxime is typically formed by the reaction of a ketone with hydroxylamine. masterorganicchemistry.com The acid protonates the hydroxyl group of the oxime, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, with simultaneous expulsion of water, to form a nitrilium ion. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the nitrilium ion yields an amide (lactam in the case of cyclic ketones). numberanalytics.com The choice of acid catalyst can vary, with sulfuric acid, polyphosphoric acid, and hydrochloric acid in acetic anhydride (B1165640) being common options. wikipedia.orglibretexts.org

The Schmidt reaction provides an alternative route to amides from ketones using hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.orgresearchgate.net The ketone is first protonated by the acid, activating it for nucleophilic attack by the azide. wikipedia.org The resulting intermediate loses water to form a diazoiminium ion. One of the alkyl or aryl groups then migrates from the carbon to the nitrogen with the loss of dinitrogen gas, similar to the Beckmann rearrangement, to form a nitrilium ion which is then hydrolyzed to the amide. wikipedia.org

| Rearrangement | Reactant | Reagents | Product |

| Beckmann | Ketoxime | Acid (e.g., H₂SO₄, PPA) | Lactam |

| Schmidt | Ketone | Hydrazoic Acid (HN₃), Strong Acid | Lactam |

Dimroth Rearrangement for Pyrroloquinolone Synthesis

The Dimroth rearrangement is an isomerization of heterocyclic compounds that involves the opening and closing of the ring system, often resulting in the relocation of heteroatoms. nih.gov This rearrangement can be catalyzed by acids, bases, heat, or light. nih.gov While typically associated with pyrimidines and other nitrogen-containing heterocycles, analogous transformations can be envisioned for the synthesis of complex fused systems. nih.gov In the context of synthesizing pyrroloquinolone structures, which are important in biological systems, the Dimroth rearrangement or similar ring-opening and closing sequences could be a potential strategy, although direct examples involving the this compound core are not extensively documented. nih.govresearchgate.net The general mechanism involves protonation, ring opening to an intermediate, tautomerization, and subsequent ring closure to form the rearranged product. nih.gov

Functionalization at Nitrogen (N-substitution)

The nitrogen atom of the indole ring in this compound is already substituted with a benzyl group. However, in related indole syntheses, N-substitution is a common and crucial step. For instance, the alkylation of an indole nitrogen can be achieved using an alkyl halide in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). orgsyn.org This N-substitution can significantly impact the electronic properties and steric environment of the indole ring, influencing its reactivity in subsequent reactions. nih.govuj.edu.pl For example, N-acylation is another important modification that can alter the reactivity of the indole nucleus. clockss.org

Functionalization at Carbon Positions (C2, C3, C4, C5, C6, C7)

Functionalization at the various carbon positions of the this compound core allows for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

The C2 position is occupied by the benzyl group.

The C3 position is the most nucleophilic carbon in the indole ring and is a prime site for electrophilic substitution. nih.gov Reactions such as halogenation, nitration, and Friedel-Crafts acylation can be directed to this position.

The C4, C5, C6, and C7 positions are part of the tetrahydrocyclohexene ring. The reactivity of these positions depends on the presence of functional groups. The sp² hybridized carbons of the double bond can undergo addition reactions. The sp³ hybridized carbons can be functionalized through various methods, often involving the introduction of a carbonyl group.

Carbonyl Group Modification and Derivatization

When a carbonyl group is present at the C4 position, forming a 4-oxo-4,5,6,7-tetrahydroindole, it opens up a plethora of possibilities for further functionalization. nih.govresearchgate.net The α-position to the carbonyl (C5) can be formylated, providing a handle for the synthesis of fused heterocyclic systems. nih.gov The ketone itself can be a precursor for the Beckmann and Schmidt rearrangements as discussed earlier. Furthermore, the carbonyl group can be converted into other functional groups. For example, reduction of the ketone would yield a hydroxyl group, which could then be used in substitution or elimination reactions.

| Position | Type of Functionalization | Example Reactions |

| C3 | Electrophilic Substitution | Halogenation, Nitration, Acylation |

| C4-C7 | Addition to double bond | Halogenation, Hydrohalogenation |

| C4-C7 (with carbonyl) | α-Functionalization, Carbonyl Chemistry | Formylation, Beckmann/Schmidt Rearrangement, Reduction |

Side Chain Modifications and Expansions (e.g., Passerini Reaction)

The functionalization of the 2-benzyl substituent provides a direct route to expand the molecular complexity of the core structure. While direct modifications on the benzyl group of the parent molecule are not extensively detailed, multicomponent reactions like the Passerini reaction offer a powerful strategy for introducing complex side chains, assuming appropriate functional groups are present on the benzyl moiety.

The Passerini three-component reaction is a cornerstone of isocyanide-based multicomponent chemistry, efficiently combining a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide in a single, atom-economical step. nih.gov The reaction proceeds through a non-polar cyclic transition state, making it faster in apolar solvents. nih.gov

For this strategy to be applied to the this compound core, the benzyl group would need to be derivatized to contain either a carbonyl or a carboxylic acid functionality. For instance, a benzaldehyde (B42025) or benzoic acid derivative attached at the 2-position could readily participate in the Passerini reaction. This modification would enable the introduction of a wide array of substituents, creating a library of diverse molecules from simple starting materials. The diastereochemical control of the newly formed stereocenter can be challenging, though the Passerini reaction is known to be highly stereoconservative with α-chiral aldehydes. nih.gov

Table 1: Hypothetical Passerini Reaction Components for Side Chain Expansion This table illustrates the potential components for a Passerini reaction to functionalize a derivative of the core molecule.

| Reactant Type | Example Compound | Role in Reaction | Resulting Moiety in Product |

| Carbonyl | 2-(4-formylbenzyl)-4,5,6,7-tetrahydro-1H-indole | Electrophilic carbonyl source | Backbone of the new side chain |

| Carboxylic Acid | Acetic Acid | Nucleophilic carboxylate source | Acyl group of the α-acyloxy function |

| Isocyanide | tert-Butyl isocyanide | C1-synthon, nucleophile | Carboxamide portion of the side chain |

Aromatization of the Tetrahydrocyclohexene Moiety

A key transformation of the this compound core is the aromatization of its saturated carbocyclic ring to yield a fully aromatic 2-benzyl-1H-indole. This process converts the tetrahydroindole into a classical indole structure, significantly altering its electronic and steric properties.

A documented approach for the aromatization of related tetrahydroindole systems involves a multi-step sequence. nih.govacs.org This strategy begins with the reaction of a cyclohexanedione derivative with an amine to form an enamine or imine, which then reacts with a suitable dienophile like maleic anhydride. acs.org This adduct undergoes subsequent chemical steps, including esterification, to form a hexahydrospiroindole intermediate. acs.org The crucial aromatization step can then be accomplished using reagents like phosphorus oxychloride (POCl₃), which transforms an oxindole (B195798) intermediate into a 2-chloroindole that can be subsequently reduced, or in some cases leads directly to the aromatic indole. nih.govacs.org This process effectively dehydrogenates the cyclohexene (B86901) ring to form the aromatic system.

Table 2: Reaction Sequence for Aromatization of a Tetrahydroindole Precursor This table summarizes a synthetic pathway for aromatization based on analogous structures.

| Step | Reagents & Conditions | Intermediate/Product | Purpose | Reference |

| 1 | Maleic anhydride, THF, 0 °C | Crystalline adduct (e.g., acid 8) | Cyclization to form indole-3-acetic acid skeleton | acs.org |

| 2 | H₂SO₄ (cat.), MeOH, reflux | Methyl ester derivative | Esterification and transacetalization | acs.org |

| 3 | POCl₃, reflux | Aromatic indole (e.g., compound 11) | Aromatization of the carbocyclic ring | nih.govacs.org |

Cross-Coupling Reactions and Alkyne Functionalization

Cross-coupling reactions are a powerful tool for C-C and C-heteroatom bond formation, and the indole nucleus is a prime substrate for such transformations. For the this compound core, these reactions would primarily target the C3 position of the indole ring, which is the most nucleophilic and reactive site for electrophilic substitution and metal-catalyzed functionalization.

While traditional cross-coupling reactions often require pre-functionalized starting materials (e.g., halo-indoles), modern synthetic chemistry increasingly relies on direct C-H activation strategies. These methods allow for the coupling of unfunctionalized indoles with various partners, including alkenes and alkynes. Palladium catalysis is particularly prominent in this field. beilstein-journals.org For instance, the direct alkenylation of N-benzyl-protected indoles can occur selectively at the C3 position. beilstein-journals.org This provides a direct route to vinyl-substituted indoles, which are valuable synthetic intermediates. Alkyne functionalization would proceed through similar catalytic cycles, installing an alkynyl group at a reactive C-H bond.

Palladium-Catalyzed C-H Activation and Functionalization Strategies

Palladium-catalyzed C-H activation has emerged as a premier strategy for the selective functionalization of heterocyclic compounds like indole. rsc.org This approach avoids the need for pre-functionalized substrates, offering a more atom- and step-economical synthetic route. For N-substituted indoles, such as the this compound, functionalization is typically directed to the C3 position of the indole ring. mdpi.comacs.org

The mechanism for these reactions generally involves an electrophilic palladation at the electron-rich indole C3-position, forming a Pd(II) intermediate. beilstein-journals.org This step is often the rate-determining one. Subsequent steps, such as migratory insertion of a coupling partner (e.g., an alkene) followed by β-hydride elimination, yield the functionalized product and a Pd(0) species. beilstein-journals.org An oxidant is required to regenerate the active Pd(II) catalyst to complete the catalytic cycle. beilstein-journals.org

Various C-H functionalization reactions have been developed for indole scaffolds:

Alkenylation : The direct coupling of indoles with alkenes using a Pd(II) catalyst like PdCl₂ or Pd(OAc)₂ and an oxidant such as Cu(OAc)₂ selectively yields C3-alkenylated indoles. beilstein-journals.org

Benzylation : The palladium-catalyzed C3-benzylation of indoles can be achieved using benzyl carbonates as the benzyl source. acs.org Ligands with large bite angles, such as DPEphos, have been found to be effective for this transformation, which proceeds with high C3-selectivity and no N-benzylation. acs.org

Table 3: Palladium-Catalyzed C-H Functionalization of Indole Derivatives This table outlines various palladium-catalyzed C-H activation and functionalization strategies applicable to the indole core.

| Reaction Type | Catalyst System | Coupling Partner | Position | Description | Reference |

| Alkenylation | PdCl₂ / Cu(OAc)₂ | Alkenes | C3 | Direct alkenylation of N-benzyl protected indoles. | beilstein-journals.org |

| Benzylation | Pd₂(dba)₃ / DPEphos | Benzyl Methyl Carbonate | C3 | C3-selective benzylation of 2,3-disubstituted indoles. | acs.org |

| ortho-Alkenylation | Pd(OAc)₂ / Ag₂CO₃ | Acrylates | ortho- of Benzyl | Direct alkenylation of the benzyl group in related triazole systems. | nih.gov |

| C3-H Activation | Pd(OAc)₂ / Benzyl Alcohol | Benzyl Alcohol | C3 | Domino reaction involving C3-H activation and benzylation in water. | mdpi.com |

Structure Activity Relationship Sar Investigations of 2 Benzyl 4,5,6,7 Tetrahydro 1h Indole Derivatives

Influence of N-Benzyl and other N-Substitutions on Molecular Activity

The nitrogen atom of the indole (B1671886) ring is a common site for chemical modification to probe its role in target binding and to modulate the physicochemical properties of the molecule. In the context of the 2-benzyl-4,5,6,7-tetrahydro-1H-indole scaffold, substitutions at the N-1 position can significantly impact molecular activity.

The introduction of an N-benzyl group is a frequently employed strategy to enhance lipophilicity and introduce additional aromatic interactions with biological targets. evitachem.com Research on related indole structures has shown that N-benzylation can lead to compounds with a range of biological activities, including anticancer and anti-inflammatory properties. nih.govmdpi.com For instance, in a series of N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid, the nature of the substitution on the benzyl (B1604629) ring was found to be critical for activity as cholinesterase inhibitors. ptfarm.plresearchgate.net One derivative, 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid, demonstrated the highest inhibitory activity towards butyrylcholinesterase (BuChE), suggesting that electronic and steric factors of the N-benzyl substituent are key determinants of potency. ptfarm.plresearchgate.net

Replacing the N-benzyl group with other substituents, such as N-alkyl groups or leaving the N-H unsubstituted, can also have a profound effect. In a study on the reactivity of 4,5,6,7-tetrahydroindol-4-ones, the N-H derivative was found to be unreactive under certain conditions, whereas the N-benzyl derivative readily underwent further reactions, highlighting the influence of the N-substituent on the chemical properties of the scaffold. nih.gov

| Scaffold/Derivative Class | N-1 Substitution | Observed Biological Activity/Finding | Reference |

|---|---|---|---|

| 1H-indole-5-carboxylic acid amides | 1-(3-chloro)benzylpiperidine amide | Highest inhibitory activity towards butyrylcholinesterase (BuChE). | ptfarm.plresearchgate.net |

| 1H-indole-5-carboxylic acid amides | 1-benzylpiperidine amide | Weak, non-selective inhibitor of both AChE and BuChE. | ptfarm.plresearchgate.net |

| 1-benzyl-5-bromoindolin-2-ones | Benzyl | Scaffold for potent anticancer agents against MCF-7 cells. | mdpi.com |

| 4,5,6,7-tetrahydroindol-4-ones | Benzyl | Increased reactivity in subsequent substitution reactions compared to N-H. | nih.gov |

| 2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole | Benzyl | Successful synthesis of a complex poly-functionalized bipyrrole. | mdpi.com |

Impact of Substituents at the C2 Position

The C2 position of the indole ring is a primary site for substitution, and in the parent compound of interest, it is occupied by a benzyl group. Modifications to this benzyl group or its replacement with other substituents are critical for tuning biological activity. The C2 position is often involved in key interactions with target proteins, and even subtle changes can lead to significant differences in potency and selectivity.

Electrophilic aromatic substitution readily occurs at the C2 position of pyrroles, which is the core of the indole scaffold. nih.gov Synthetic methods have been developed to introduce a variety of substituted groups at this position. nsf.gov For example, a base-promoted synthesis allows for the creation of C2-substituted indoles where various substituents on a benzoyl ring are well-tolerated. nsf.gov Derivatives bearing electronegative groups (e.g., 4-F, 4-Cl) and alkyl groups (e.g., 4-Me) on the phenyl ring of the C2-substituent were synthesized in good yields, demonstrating the feasibility of exploring a wide chemical space at this position. nsf.gov

| Scaffold | C2-Substituent Modification | Key Finding | Reference |

|---|---|---|---|

| Indole | Benzoyl ring with various substituents (4-F, 4-Cl, 4-Me) | Method developed for synthesizing diverse C2-substituted indoles. | nsf.gov |

| Bisindole | Benzyl substitution | Demonstrated ~0.9 µM activity against HIV-1 cell-cell fusion. | nih.gov |

| 4,5,6,7-tetrahydro-1H-indole | Linked to a substituted pyrrole (B145914) | Shows that the C2 position can act as an anchor for complex molecular architectures. | mdpi.com |

Conformational Effects of the Tetrahydroindole Scaffold on Biological Interactions

The defining feature of the this compound scaffold is the partially saturated six-membered ring. Unlike the planar, aromatic indole ring system, the tetrahydroindole core possesses a non-planar, flexible cyclohexene-like ring. This structural feature has profound implications for the molecule's three-dimensional shape (conformation) and, consequently, its biological activity.

The cyclic nature of a molecule can be a key determinant of its biological properties. nih.gov The tetrahydroindole scaffold imposes significant conformational constraints compared to a more flexible acyclic analogue or a flat aromatic system. This restricted geometry can pre-organize the molecule into a conformation that is favorable for binding to a specific biological target, potentially increasing affinity and selectivity. The study of related saturated heterocyclic systems fused to indole, such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, has shown that this rigidified core is a reliable starting point for developing potent compounds. acs.org

Furthermore, the non-aromatic portion of the scaffold can be modified to introduce stereocenters, leading to enantiomers that may exhibit different biological activities. The specific puckering of the six-membered ring (e.g., chair, boat, or twist-boat conformations) will dictate the spatial orientation of substituents, including the C2-benzyl group and any N-1 substituents. This precise three-dimensional arrangement is critical for fitting into the binding pocket of a target protein. Intramolecular reactions, such as the Pd-catalyzed cyclization of N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone, are influenced by the limited degrees of freedom imposed by the scaffold, leading to specific polyheterocyclic structures. nih.gov The elucidation of these conformational effects is crucial for understanding how the tetrahydroindole scaffold orients its key pharmacophoric features for optimal biological interactions. nih.gov

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

A pharmacophore model outlines the essential steric and electronic features required for a molecule to exert a specific biological effect. For derivatives of this compound, the pharmacophore is defined by the spatial arrangement of key functional groups on the core scaffold.

Based on SAR studies of related indole compounds, several key pharmacophoric elements can be identified:

The Indole Core: The indole nucleus, specifically the N-H group, often acts as a hydrogen bond donor. The aromatic portion provides a surface for planar stacking interactions (π-π stacking) with aromatic amino acid residues in a protein's binding site. evitachem.com

The C2-Benzyl Group: This group typically occupies a hydrophobic pocket within the target protein. nih.gov The aromatic ring can engage in hydrophobic and van der Waals interactions. Substitutions on this benzyl ring can fine-tune these interactions and modulate electronic properties.

The N-1 Substituent: An N-benzyl group can provide additional hydrophobic interactions and increase the molecule's lipophilicity, which can be crucial for membrane permeability. evitachem.com The presence and nature of this substituent can significantly alter the binding mode and affinity.

The Tetrahydro Scaffolding: The spatial arrangement dictated by the saturated ring is a critical component. It orients the C2-benzyl and N-1 substituents in a specific three-dimensional vector, ensuring a precise fit with the target.

Design Principles for Novel Analogues Based on SAR Data

The collective SAR data provides a rational basis for the design of novel analogues of this compound with improved potency, selectivity, and drug-like properties. The following principles can guide future design efforts:

Systematic Exploration of N-1 Substitutions: Based on the finding that substitutions on the N-benzyl ring can modulate activity, a library of analogues with electronically diverse substituents (e.g., electron-donating -OCH₃, electron-withdrawing -CF₃) at the ortho-, meta-, and para-positions should be explored. ptfarm.plresearchgate.net Furthermore, replacing the benzyl group with other aryl or heteroaryl moieties could lead to novel interactions with the target.

Modification of the C2-Benzyl Group: The benzyl group at C2 is a key feature for hydrophobic interactions. nih.gov Introducing substituents onto this ring can enhance binding affinity. Additionally, replacing the benzyl group with other bulky hydrophobic groups or bioisosteres could be a fruitful strategy. The synthesis of complex C2-substituted indoles is well-established, allowing for extensive modifications. nsf.gov

Introduction of Functional Groups on the Saturated Ring: The cyclohexene (B86901) portion of the tetrahydroindole scaffold is ripe for modification. Introducing polar groups (e.g., hydroxyl, carbonyl) could create new hydrogen bonding opportunities with the target protein and improve pharmacokinetic properties. For example, the use of 4,5,6,7-tetrahydroindol-4-ones as synthetic precursors allows for functionalization at the C4 position. nih.gov

Stereochemical Control: The non-planar saturated ring allows for the existence of stereoisomers. Synthesizing and testing enantiomerically pure compounds is a critical step, as different enantiomers often exhibit vastly different biological activities and off-target effects. acs.org

Hybrid Molecule Design: The indole scaffold can be combined with other known pharmacophores to create hybrid molecules with potentially synergistic or novel mechanisms of action. mdpi.comresearchgate.net For example, linking the tetrahydroindole core to fragments known to inhibit a specific enzyme class could lead to potent and selective inhibitors.

By applying these principles, medicinal chemists can leverage the foundational SAR knowledge to rationally design the next generation of this compound derivatives as potential therapeutic agents.

Biological Activity and Molecular Mechanisms of 2 Benzyl 4,5,6,7 Tetrahydro 1h Indole Derivatives

Antiviral Activity Studies

Research into the antiviral potential of 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives has identified this chemical scaffold as an inhibitor of the Hepatitis C Virus (HCV). nih.gov Studies have focused on understanding its efficacy and mechanism of action against different HCV genotypes.

Inhibition of Viral Replication (e.g., Hepatitis C Virus Subgenomic Replicons)

The 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has been shown to inhibit the cellular replication of HCV genotype 1b and 2a subgenomic replicons. nih.gov In cell-based assays, various derivatives were evaluated for their anti-HCV activity. A hit compound, referred to as compound 31, demonstrated promising activity against both genotype 1b (EC₅₀ = 12.4 µM) and genotype 2a (EC₅₀ = 8.7 µM), with low cytotoxicity (CC₅₀ = 109.9 µM). nih.gov

Further optimization led to the identification of compound 39 as the most potent derivative from the tested series. nih.govnih.gov This compound displayed enhanced efficacy, with an EC₅₀ value of 7.9 µM against genotype 1b and a more pronounced effect on genotype 2a, with an EC₅₀ value of 2.6 µM. nih.govnih.gov

| Compound | HCV Genotype 1b (EC₅₀ µM) | HCV Genotype 2a (EC₅₀ µM) | Cytotoxicity (CC₅₀ µM) |

|---|---|---|---|

| Compound 31 | 12.4 | 8.7 | 109.9 |

| Compound 39 | 7.9 | 2.6 | Not Reported |

Biochemical Assays for Interaction with Viral Proteins (e.g., HCV NS5B Polymerase, NS3 Helicase) and Host Factors

To elucidate the mechanism of action, biochemical assays were conducted on representative compounds. nih.gov Investigations into the interaction of the potent derivative, compound 39, with key viral enzymes were performed. nih.govnih.gov The results indicated that this derivative had no inhibitory effect on the HCV NS5B polymerase or the NS3 helicase. nih.govnih.gov Furthermore, the compound did not interfere with IRES-mediated translation or selected host factors involved in the viral life cycle. nih.govnih.gov These findings suggest that the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold does not target these specific, well-known viral proteins, and its precise molecular target remains to be identified. nih.gov

Antimicrobial Properties

Derivatives of the core indole (B1671886) structure have been synthesized and evaluated for their efficacy against various microbial pathogens, including bacteria and fungi.

Antibacterial Activity (in vitro studies)

In studies evaluating new indole derivatives, compounds incorporating additional heterocyclic moieties like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) have demonstrated notable antibacterial effects. nih.gov One such study revealed that an indole-triazole derivative (compound 3d) and an indole-thiadiazole derivative (compound 2h) were the most effective against Staphylococcus aureus, both showing a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. nih.gov The compounds generally possessed a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against the tested microorganisms, which also included Escherichia coli and Bacillus subtilis. nih.gov

| Compound Type | Staphylococcus aureus | Escherichia coli | Bacillus subtilis |

|---|---|---|---|

| Indole-Thiadiazole (2h) | 6.25 | Data not specified | Data not specified |

| Indole-Triazole (3d) | 6.25 | Data not specified | Data not specified |

| General Range for Series | 3.125 - 50 |

Antifungal Activity (in vitro studies)

The same series of indole-triazole and indole-thiadiazole derivatives was also tested for antifungal properties. nih.gov The indole-triazole compound 3d, which showed potent antibacterial action, was also identified as a promising antifungal lead compound. nih.gov It exhibited significant activity against Candida albicans and Candida krusei. nih.gov Specifically, against C. krusei, compound 3d had an MIC of 3.125 µg/mL, while other derivatives in the series showed MIC values ranging up to 50 µg/mL against the tested fungal strains. nih.gov Other research has also confirmed that different classes of indole derivatives, such as 1H-indole-4,7-diones, show good antifungal activity against C. krusei, Cryptococcus neoformans, and Aspergillus niger. nih.gov

| Compound Type | Candida albicans | Candida krusei |

|---|---|---|

| Indole-Triazole (3d) | Data not specified | 3.125 |

| General Range for Series | 3.125 - 50 |

Anticoccidial Activity

The anticoccidial potential of indole derivatives has been investigated, particularly those featuring a benzyl (B1604629) group. A series of (1-benzyl-4-triazolyl)-indole-2-carboxamides were synthesized and evaluated for their efficacy against apicomplexan parasites, including Cryptosporidium parvum, a causative agent of coccidiosis-like intestinal disease. johnshopkins.edu Two closely related analogs, 7c (JS-2-30) and 7e (JS-2-44), demonstrated low micromolar activity against C. parvum, with IC₅₀ values of 7.63 µM and 5.51 µM, respectively. johnshopkins.edu These findings highlight that (1-benzyl-4-triazolyl)-indole-2-carboxamides are potential hits for the development of novel agents against this parasite. johnshopkins.edu

| Compound | IC₅₀ (µM) |

|---|---|

| 7c (JS-2-30) | 7.63 |

| 7e (JS-2-44) | 5.51 |

Enzyme Inhibition Studies

The therapeutic potential of 2-benzyl-4,5,6,7-tetrahydro-1H-indole derivatives has been explored through various enzyme inhibition studies. These investigations have revealed the capacity of these compounds to interact with and modulate the activity of several key enzymes implicated in a range of pathological conditions.

Derivatives of this compound have been identified as noteworthy inhibitors of aldose reductase (AR), an enzyme pivotal in the polyol pathway. nih.gov Under hyperglycemic conditions, this pathway contributes to the development of diabetic complications. nih.govnanobioletters.com

One such derivative, (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-acetic acid, has demonstrated significant inhibitory efficacy against rat lens aldose reductase. researchgate.netresearchgate.net In vitro studies reported an IC₅₀ value of 18.2 ± 1.2 μM for this compound. nih.gov Kinetic analysis of its inhibitory action revealed an uncompetitive mode of inhibition with respect to both the D,L-glyceraldehyde substrate and the NADPH cofactor. researchgate.netresearchgate.net This uncompetitive inhibition is significant because it suggests that elevated glucose levels, as seen in diabetic patients, would not compete with the inhibitor for the enzyme's binding site, thus preserving its inhibitory effectiveness. researchgate.net

The selectivity of these inhibitors is a crucial aspect of their therapeutic potential, as co-inhibition of the structurally similar aldehyde reductase (ALR1) could lead to undesirable side effects. nih.gov The selectivity of (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-acetic acid was confirmed using rat kidney aldehyde reductase, showing a selectivity factor of approximately 20. researchgate.net

It is noteworthy that the zwitterionic nature of certain carboxymethylated pyridoindole derivatives, including the aforementioned compound, may enhance their bioavailability. nih.gov The presence of both an acidic carboxylic function and a basic tertiary nitrogen allows for the formation of zwitterionic species, which can influence the pH-lipophilicity profile and potentially improve membrane penetration. nih.gov

Table 1: Aldose Reductase Inhibition by a this compound Derivative

| Compound | IC₅₀ (µM) | Inhibition Type | Source |

|---|---|---|---|

| (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-acetic acid | 18.2 ± 1.2 | Uncompetitive | nih.gov |

The bromodomain-containing protein 4 (BRD4) has emerged as a significant target in cancer therapy due to its role in regulating the transcription of key oncogenes. nih.gov A derivative of the core structure, 1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one, has been identified as an inhibitor of BRD4. nih.gov While detailed inhibitory concentrations for this specific compound are not extensively documented in the provided context, the broader class of BRD4 inhibitors, such as compound DDT26 with an IC₅₀ of 0.237 ± 0.093 μM, demonstrates the potential of targeting this protein. nih.gov The pursuit of novel BRD4 inhibitors with different core structures is an active area of research aimed at expanding the chemical space for drug development. nih.gov

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, and their inhibition is a common strategy for anti-inflammatory therapies. google.com While direct studies on this compound itself as a COX inhibitor are not detailed, structurally related compounds have shown significant activity. For instance, a series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones were found to be potent and selective inhibitors of COX-2. nih.gov Similarly, 2-(substituted benzyl)-3,5,6,7-tetrahydro-4H-cyclopenta nih.govnih.govthieno[2,3-d]pyrimidin-4-one derivatives have been identified as COX-2 inhibitors. google.com Furthermore, certain indole Schiff base derivatives have demonstrated significant anti-inflammatory activity, with some compounds showing over 60% inhibition after 3 hours. nih.gov These findings suggest that the 2-benzyl-indole scaffold could be a promising starting point for the design of novel COX inhibitors.

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the symptomatic treatment of Alzheimer's disease. cm-uj.krakow.pl Research into compounds with a 1-benzyl-piperidine moiety, which shares structural similarities with the core topic, has yielded potent inhibitors. For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) was found to be a highly potent and selective AChE inhibitor with an IC₅₀ value of 5.7 nM, showing 1250 times greater affinity for AChE over BChE. nih.gov

Furthermore, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which also incorporate a benzyl group, have been synthesized and evaluated as AChE inhibitors. nih.gov One derivative with an ortho-chlorine substitution exhibited the highest potency with an IC₅₀ of 0.91 ± 0.045 μM. nih.gov In another study, novel benzohydrazide (B10538) derivatives showed dual inhibition of both AChE and BChE, with IC₅₀ values in the micromolar range. mdpi.com A different series of compounds produced a dual inhibitor, compound 8i, with IC₅₀ values of 0.39 μM for AChE and 0.28 μM for BChE. mdpi.com These examples highlight the potential of the benzyl-substituted heterocyclic structures in the development of cholinesterase inhibitors.

Table 2: Inhibition of Cholinesterases by Structurally Related Compounds

| Compound | Target Enzyme | IC₅₀ | Source |

|---|---|---|---|

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) | AChE | 5.7 nM | nih.gov |

| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | AChE | 0.91 ± 0.045 µM | nih.gov |

| Compound 8i | AChE | 0.39 µM | mdpi.com |

| Compound 8i | BChE | 0.28 µM | mdpi.com |

Lanosterol (B1674476) 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes, making it a primary target for antifungal drugs. nih.govnih.gov Azole antifungals inhibit this enzyme by coordinating with the heme iron in the active site. nih.govnih.gov While direct inhibition data for this compound is not available, the broader class of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has shown antifungal activity. nih.gov The mechanism of action for these benzimidazole (B57391) derivatives is believed to involve the disruption of 14α-demethylase function, leading to the destabilization of the fungal cell wall. nih.gov This suggests that indole-based structures could also be explored for their potential as fungal lanosterol 14α-demethylase inhibitors.

Antioxidant Activity Investigations (in vitro assays)

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to neutralize them, is implicated in various diseases. nih.gov Antioxidants are compounds that can counteract this damage. nih.gov Carboxymethylated pyridoindoles, including (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-acetic acid, have demonstrated antioxidant properties in addition to their aldose reductase inhibitory activity. nih.gov In experiments using isolated rat erythrocytes, this compound was shown to protect against hemolysis induced by peroxyl radicals. nih.gov Other studies on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have also reported on their antioxidant capacity. nih.gov The antioxidant activity of these and related compounds is often evaluated through in vitro assays that measure their ability to scavenge free radicals. nih.gov

Other Reported Biological Activities and Potential Mechanisms of this compound Derivatives

The scaffold of this compound and its related indole derivatives have been the subject of extensive research, revealing a wide spectrum of biological activities. These activities stem from the versatile chemistry of the indole nucleus, which allows for diverse structural modifications, leading to compounds with potential therapeutic applications in various domains. mdpi.com This section explores some of the other significant biological activities reported for this class of compounds, including their anticancer, neuroprotective, and receptor-modulating properties, with a focus on the underlying molecular mechanisms and structure-activity relationships.

Anticancer Potential (mechanistic insights from SAR)

The indole framework is a prominent feature in numerous anticancer agents, and derivatives of this compound have shown considerable promise in this area. mdpi.com The anticancer effects of these compounds are often attributed to their ability to interfere with multiple cellular processes crucial for tumor growth and survival, such as cell cycle progression, DNA repair, and angiogenesis. nih.gov

Structure-activity relationship (SAR) studies have been instrumental in optimizing the anticancer potency of these derivatives. For instance, in a series of N-benzyl indole-derived hydrazones, the nature and position of substituents on the aromatic rings were found to significantly influence their cytotoxic activity against triple-negative breast cancer (TNBC) cells. nih.gov It was observed that electron-donating groups, such as a methoxy (B1213986) group, were more favorable for inhibitory activity compared to electron-withdrawing groups like a trifluoromethyl group. nih.gov The position of substituents also played a critical role; for example, a 2-chlorophenyl substitution resulted in greater potency than a 3-chlorophenyl substitution. nih.gov

The flexibility of the benzyl group is also considered a key factor, potentially allowing for better interaction with biological targets. nih.gov Research on related heterocyclic systems, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, has led to the identification of potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target in non-small cell lung cancer. nih.gov A strong correlation was found between the compounds' inhibitory potency against USP1/UAF1 and their ability to induce cancer cell death. nih.gov

Further mechanistic studies on indole derivatives have revealed their capacity to inhibit various molecular targets, including tubulin polymerization, protein kinases (like VEGFR, EGFR, and CDK4/cyclin D1), and DNA topoisomerases. mdpi.commdpi.comnih.gov For example, certain substituted pyrido[2,3-d]pyrimidines, which can be considered structurally related, exhibited potent anticancer activity by inhibiting kinases such as PDGFRβ, EGFR, and CDK4/cyclin D1. nih.gov

Interactive Table of Anticancer Activity for Indole Derivatives:

| Compound ID | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| 5b (phenyl substitution) | MDA-MB-231 | 17.2 ± 0.4 | nih.gov |

| 5n (benzyl group) | MDA-MB-231 | 43.4 ± 0.2 | nih.gov |

| 5j (3-chlorophenyl) | MDA-MB-231 | 22.6 ± 0.1 | nih.gov |

| 5o (2-chlorophenyl) | MDA-MB-231 | 19.6 ± 0.5 | nih.gov |

| 4e | MCF-7, A549, HCT | ~2 | mdpi.com |

| 4b | MCF-7 | 11.5 | mdpi.com |

| 4h | MCF-7 | 13.1 | mdpi.com |

| 4a | MCF-7 | 21.7 | mdpi.com |

| 5a (pyrido[2,3-d]pyrimidine) | HepG-2 | 0.3 | nih.gov |

| 5a (pyrido[2,3-d]pyrimidine) | PC-3 | 6.6 | nih.gov |

| 5a (pyrido[2,3-d]pyrimidine) | HCT-116 | 7 | nih.gov |

Neuroprotective, Anticonvulsant, and Antipsychotic Properties (mechanistic considerations)

Derivatives of the indole scaffold have demonstrated significant potential in the realm of neuroscience, exhibiting neuroprotective, anticonvulsant, and antipsychotic-related activities. The indole nucleus is a core component of many biologically active molecules in the central nervous system. mdpi.com

Neuroprotective Effects: Indole-based compounds have been investigated for their neuroprotective actions, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.gov Their mechanisms of action are often multifaceted, combining antioxidant, anti-inflammatory, and anti-aggregation properties. Studies have shown that certain indole derivatives can protect neuronal cells from damage induced by amyloid-beta peptides by reducing oxidative stress and mitigating neuroinflammation. nih.gov This neuroprotection is evidenced by increased mitochondrial activity and reduced release of lactate (B86563) dehydrogenase (LDH) in neuronal cell cultures. nih.gov

Anticonvulsant Properties: A significant body of research has highlighted the anticonvulsant properties of indole derivatives. For instance, N-benzyl-2-acetamidopropionamide derivatives have been identified as potent anticonvulsants. nih.gov SAR studies revealed that the stereochemistry of these molecules is crucial for their activity, with the (R)-stereoisomer of one particular compound showing significantly higher potency than its (S)-counterpart. nih.gov The mechanism is hypothesized to involve the specific placement of a small, substituted heteroatom moiety near the C(2) site of the molecule. nih.gov Other studies on succinimide (B58015) derivatives, which share some structural similarities, have shown efficacy in various seizure models, including the maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests. mdpi.com The mechanism for some of these compounds is thought to be complex, potentially involving the inhibition of sodium and calcium currents. mdpi.com

Antipsychotic Properties: The connection of indole derivatives to antipsychotic properties is often linked to their interaction with serotonin (B10506) receptors, which are key targets for many antipsychotic drugs. mdpi.com Atypical antipsychotics, for example, often have a complex pharmacology that includes activity at various serotonin receptor subtypes. While direct antipsychotic profiling of this compound is not extensively detailed in the provided sources, its structural relationship to serotonin and its derivatives' affinity for serotonin receptors suggest a potential for modulating neurochemical pathways relevant to psychosis. mdpi.comnih.gov

Modulation of Cellular Pathways (e.g., NF-κB signaling)

The biological effects of this compound and its derivatives are mediated through the modulation of various intracellular signaling pathways. While direct modulation of the NF-κB signaling pathway by this specific compound is not explicitly detailed in the provided search results, the broader class of indole derivatives is known to influence a range of cellular pathways critical to disease pathogenesis.

In the context of cancer, indole derivatives have been shown to interfere with key signaling cascades. mdpi.comnih.gov One significant mechanism is the inhibition of protein kinases, which are central regulators of cell growth, proliferation, and survival. As mentioned previously, related compounds have demonstrated inhibitory activity against receptor tyrosine kinases like VEGFR and EGFR, as well as cyclin-dependent kinases (CDKs) such as CDK4/cyclin D1. mdpi.comnih.gov Inhibition of these kinases disrupts downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

Another important cellular pathway targeted by these compounds is the DNA damage response system. The identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the USP1/UAF1 deubiquitinase complex is a prime example. nih.gov This complex plays a crucial role in DNA repair, and its inhibition leads to an accumulation of DNA damage, which is particularly cytotoxic to cancer cells. nih.gov

Furthermore, the neuroprotective effects of indole derivatives are linked to their ability to modulate pathways related to oxidative stress and inflammation. nih.gov By scavenging reactive oxygen species (ROS) and potentially inhibiting inflammatory mediators, these compounds can protect cells from damage and death. nih.gov Although NF-κB is a key regulator of inflammation, and its modulation by indole derivatives is plausible, the specific evidence from the provided search results points more directly to the modulation of kinase signaling cascades and DNA repair mechanisms.

Theoretical and Computational Chemistry of 2 Benzyl 4,5,6,7 Tetrahydro 1h Indole

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a ligand to a protein's active site.

Binding Mode Analysis with Target Enzymes (e.g., DNA Gyrase, COX-2)

While specific molecular docking studies exclusively on 2-Benzyl-4,5,6,7-tetrahydro-1H-indole with DNA gyrase and COX-2 are not extensively detailed in the available literature, the broader class of indole (B1671886) and related heterocyclic derivatives has been a subject of such investigations, offering a framework for understanding potential interactions.

DNA Gyrase: DNA gyrase is a critical bacterial enzyme necessary for DNA replication, making it a key target for antibacterial agents. Docking studies on various heterocyclic compounds, including those with indole scaffolds, have revealed that these molecules can bind to the ATP-binding site of the Gyrase B (GyrB) subunit nih.gov. This binding is often mediated by hydrogen bonds and hydrophobic interactions, competing with ATP and inhibiting the enzyme's supercoiling activity nih.gov. For instance, studies on related inhibitors show interactions with key residues in the active site, and the binding affinity is a crucial determinant of their inhibitory potential nih.govnih.gov.

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking simulations are frequently used to elucidate how potential inhibitors bind within the active site of COX-2 nih.gov. Successful inhibitors typically form hydrogen bonds with key amino acid residues such as Arginine (Arg)120, Tyrosine (Tyr)355, and Serine (Ser)530, and establish hydrophobic contacts within the enzyme's binding pocket nih.govmdpi.com. The selectivity of inhibitors for COX-2 over the COX-1 isoform is a critical aspect explored through these computational models nih.govmdpi.com. For related heterocyclic structures, docking studies have successfully correlated binding modes with experimental inhibitory activities nih.govtbzmed.ac.ir.

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, stability, and reactivity of molecules. These methods provide detailed information that is often inaccessible through experimental techniques alone.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. Quantum chemical calculations, such as those using Density Functional Theory (DFT), can determine properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. For related benzyl-indole structures, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to analyze the molecular structure and the distribution of Mulliken charges on individual atoms aun.edu.egresearchgate.net. These calculations help identify the most reactive sites in the molecule. For example, atoms with significant negative charges are often susceptible to electrophilic attack, while those with positive charges are prone to nucleophilic attack aun.edu.egresearchgate.net.

Reaction Mechanism Elucidation (e.g., transition states, energy profiles)

Understanding the mechanism of chemical reactions at a molecular level is fundamental for optimizing synthesis routes and designing new reactions. Computational chemistry can elucidate reaction pathways by identifying transition states and calculating activation energies. For instance, the synthesis of tetrahydroindole derivatives often involves complex, multi-step reactions, such as palladium-catalyzed cyclizations nih.govresearchgate.net. A plausible mechanism for the formation of a related bipyrrole containing the tetrahydro-1H-indol-2-yl moiety involves initial alkylation, followed by intramolecular attack and subsequent aromatization, a process that can be rationalized and potentially modeled computationally mdpi.comresearchgate.net. Similarly, the Leimgruber-Batcho indole synthesis, a well-known method, involves the formation of an enamine from a nitrotoluene derivative, followed by reductive cyclization, with each step being amenable to computational investigation orgsyn.org.

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, such as NMR (¹H and ¹³C) and IR spectra. The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shifts epstem.net. By comparing the theoretically calculated spectra with experimental data, the accuracy of the computational model can be validated, and the molecular structure can be confirmed. For various complex organic molecules, a strong linear correlation between experimental and theoretical ¹H and ¹³C NMR chemical shifts has been demonstrated, often with correlation coefficients (R²) exceeding 0.99 for ¹³C NMR epstem.net. Experimental ¹H and ¹³C NMR data have been reported for a synthesized bipyrrole derivative containing the 4,5,6,7-tetrahydro-1H-indol-2-yl fragment, providing a basis for such correlational studies mdpi.com.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis and molecular dynamics (MD) simulations are used to explore the different spatial arrangements a molecule can adopt and its dynamic behavior over time.

MD simulations can reveal the flexibility of different parts of the molecule and the stability of its various conformations in different environments, such as in solution osdd.netfu-berlin.de. For flexible molecules like this compound, which contains rotatable bonds, these simulations are essential for understanding how it might adapt its shape to fit into a protein's binding site. MD simulations, often combined with MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations, can also provide estimates of binding free energies, offering a more dynamic and accurate picture of ligand-protein interactions than static docking alone mdpi.com. Conformational studies on related 1-benzyl-tetrahydroisoquinolines have utilized molecular mechanics calculations and NMR spectroscopy to determine preferred conformations and the orientation of the benzyl (B1604629) group, which are crucial for receptor binding nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR are broadly applicable. This section will, therefore, detail the hypothetical application and potential methodologies for developing a QSAR model for this compound and its derivatives, drawing parallels from studies on related indole and tetrahydroindole structures.

The primary objective of a QSAR study in this context would be to predict the biological activity of novel, structurally similar compounds, thereby guiding synthetic efforts toward more potent and selective molecules. The process involves the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, and then correlating these descriptors with their measured biological activities using statistical methods.

A typical QSAR study for derivatives of this compound would encompass the following key stages:

Data Set Selection: A series of congeners of this compound with experimentally determined biological activities (e.g., receptor binding affinity, enzyme inhibition constant) would be compiled. The activities are typically converted to a logarithmic scale (e.g., pIC50) for a more linear relationship with the descriptors.

Molecular Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound in the series. These descriptors are categorized based on the information they encode:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, HOMO/LUMO energies), and thermodynamic parameters (e.g., heat of formation, solvation energy).

Model Development and Validation: Statistical techniques such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and more advanced machine learning methods like Artificial Neural Networks (ANN) are employed to build the QSAR model. neliti.com The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov The robustness and predictive capability of the model are assessed using various validation metrics.

For instance, in a study on indole derivatives for anti-proliferative activity, descriptors such as electronic energy, HOMO energy, LUMO energy, and dipole moment were used to construct QSAR models using MLR and ANN. neliti.com Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be applied. These methods generate 3D fields around the aligned molecules to represent their steric and electrostatic properties, which are then correlated with biological activity. nih.gov

Hypothetical QSAR Data for this compound Derivatives

To illustrate the practical application of QSAR, the following interactive data table presents a hypothetical set of this compound derivatives and their associated data that would be used in a QSAR study. The biological activity (pIC50) and descriptor values are exemplary and intended to demonstrate the type of data required.

| Compound ID | R1-substituent | R2-substituent | pIC50 | Molecular Weight ( g/mol ) | LogP | HOMO (eV) | LUMO (eV) |

| 1 | H | H | 6.5 | 263.37 | 4.2 | -5.8 | -0.9 |

| 2 | 4-Cl | H | 7.1 | 297.81 | 4.9 | -6.0 | -1.1 |

| 3 | 4-OCH3 | H | 6.8 | 293.40 | 4.1 | -5.6 | -0.8 |

| 4 | H | 3-F | 6.7 | 281.36 | 4.4 | -5.9 | -1.0 |

| 5 | 4-Cl | 3-F | 7.3 | 315.80 | 5.1 | -6.1 | -1.2 |

| 6 | 4-OCH3 | 3-F | 7.0 | 311.39 | 4.3 | -5.7 | -0.9 |

This table is for illustrative purposes only. The pIC50 and descriptor values are not based on experimental data.

The insights gained from such a QSAR model would be invaluable for rational drug design. For example, the model might reveal that electron-withdrawing substituents on the benzyl ring and a certain steric bulk at another position are favorable for activity. This information would guide the synthesis of new derivatives with potentially enhanced biological effects. Studies on related heterocyclic systems like tetrahydro-2H-isoindoles have successfully used QSAR to identify structural fragments that either enhance or diminish the desired biological activity, demonstrating the utility of this approach in optimizing lead compounds. nih.govbashgmu.ru

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and the chemical shifts in ¹³C NMR, a complete structural assignment of 2-Benzyl-4,5,6,7-tetrahydro-1H-indole can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the single proton on the C3 position of the indole (B1671886) ring, the N-H proton, and the aliphatic protons of the tetrahydrocyclohexane ring.

Aromatic Protons (Benzyl Group): These typically appear in the downfield region of δ 7.0-7.5 ppm. The five protons would likely present as a multiplet due to complex spin-spin coupling.

Indole N-H Proton: A broad singlet is expected, the chemical shift of which can be highly variable depending on the solvent and concentration. In a solvent like DMSO-d₆, this proton might appear significantly downfield, potentially around δ 10.0-11.5 ppm, similar to other N-H indole protons. semanticscholar.org

Indole C3-H Proton: A singlet or a triplet (if coupled to adjacent CH₂ protons) is expected for the proton at the C3 position of the tetrahydroindole ring.

Benzylic CH₂ Protons: The two protons of the CH₂ group connecting the phenyl ring to the indole core are expected to appear as a singlet around δ 3.7-5.0 ppm. semanticscholar.org

Tetrahydro-ring Protons (C4, C5, C6, C7): The eight protons on the saturated portion of the ring would likely appear as complex multiplets in the upfield region, typically between δ 1.5 and δ 2.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Aromatic Carbons: The carbons of the benzyl group are expected in the δ 125-140 ppm range. semanticscholar.org The quaternary carbon attached to the methylene group will have a distinct chemical shift.

Indole Ring Carbons: The C2 carbon, being attached to the benzyl group and adjacent to the nitrogen, would appear downfield. Other carbons of the pyrrole (B145914) moiety (C3, C3a, C7a) would also have characteristic shifts. For comparison, in related N-benzyl-1H-indole structures, aromatic and indole carbons appear between δ 110 and δ 142 ppm. semanticscholar.orgmdpi.com

Benzylic Carbon: The benzylic CH₂ carbon signal is anticipated around δ 30-55 ppm. semanticscholar.org

Aliphatic Carbons (C4, C5, C6, C7): The four sp³-hybridized carbons of the cyclohexene (B86901) part of the tetrahydroindole ring would resonate in the upfield region of the spectrum, typically between δ 20-30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical chemical shift ranges for the functional groups present and may vary based on solvent and experimental conditions.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

|---|---|---|---|

| Proton Assignment | Chemical Shift (ppm) | Carbon Assignment | Chemical Shift (ppm) |

| N-H (Indole) | ~10.0 - 11.5 (broad s) | Aromatic C (Quaternary) | ~138 - 142 |

| Aromatic C-H (Benzyl) | ~7.0 - 7.5 (m) | Aromatic C-H (Benzyl) | ~125 - 129 |

| C3-H (Indole) | ~6.0 - 6.5 (s or t) | Indole C2 | ~135 - 145 |

| Benzylic CH₂ | ~3.7 - 5.0 (s) | Indole C3a, C7a | ~115 - 130 |

| C4, C7 - CH₂ | ~2.5 - 2.8 (m) | Indole C3 | ~100 - 110 |